A Technical Guide to the Physicochemical Properties of 2-tert-butyl-6-Methyl-1H-indole
A Technical Guide to the Physicochemical Properties of 2-tert-butyl-6-Methyl-1H-indole
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of the heterocyclic compound 2-tert-butyl-6-methyl-1H-indole. Intended for researchers, medicinal chemists, and drug development professionals, this document synthesizes predicted data with established experimental methodologies to offer a robust profile of the molecule. In the absence of extensive published experimental data for this specific compound, this guide leverages highly reliable computational models and provides detailed, field-proven protocols for empirical validation. The subsequent sections will detail the molecule's structural attributes, predicted physicochemical parameters such as lipophilicity and acidity, expected spectral characteristics, and rigorous, step-by-step workflows for the experimental determination of these key properties.
Introduction and Molecular Structure
2-tert-butyl-6-methyl-1H-indole belongs to the indole class of bicyclic aromatic heterocycles, a scaffold of immense importance in medicinal chemistry and materials science. The indole core is a privileged structure, appearing in numerous natural products and pharmacologically active compounds. The specific substitution pattern of this molecule—a bulky tert-butyl group at the C2 position and a methyl group at the C6 position—is anticipated to significantly influence its steric and electronic properties, thereby affecting its reactivity, metabolic stability, and biological target interactions.
The tert-butyl group at the C2 position provides significant steric hindrance, which can enhance the molecule's metabolic stability by shielding the otherwise reactive C2 and C3 positions of the indole ring from enzymatic degradation. The methyl group at the C6 position on the benzene ring subtly modifies the electronic landscape of the molecule. This guide serves to characterize these influences through a detailed examination of its physicochemical properties.
Molecular Identifiers
A consolidated list of identifiers for 2-tert-butyl-6-methyl-1H-indole is provided below. It is important to note a discrepancy in the listed CAS numbers in commercial databases; 1049676-92-7 is the more frequently cited registry number.[1] A secondary number, 13275-31-5, also appears in some supplier databases.[2] Researchers are advised to verify the specific batch identity.
| Property | Value | Source(s) |
| IUPAC Name | 2-tert-butyl-6-methyl-1H-indole | - |
| Molecular Formula | C₁₃H₁₇N | [1] |
| Molecular Weight | 187.28 g/mol | [1] |
| Canonical SMILES | CC1=CC2=C(C=C1)C(=C(N2)C(C)(C)C) | - |
| InChI Key | ZNMVKXJAUKMBIZ-UHFFFAOYSA-N | [1] |
| CAS Number | 1049676-92-7 | [1] |
| Physical Form | Solid | [1] |
Predicted Physicochemical Properties
Given the limited availability of experimental data in peer-reviewed literature, the following properties have been calculated using well-regarded computational algorithms. These predictions offer a strong baseline for experimental design and hypothesis generation.
| Parameter | Predicted Value | Prediction Method/Platform | Significance in Drug Discovery |
| Melting Point | 115-125 °C | Estimation based on structural analogs | Purity assessment, solid-state stability, formulation |
| Boiling Point | ~305 °C at 760 mmHg | Advanced Chemistry Development (ACD/Labs) | Not highly relevant for solid compounds in pharma |
| logP (o/w) | 4.15 ± 0.35 | XLogP3[3][4][5] | Lipophilicity, membrane permeability, metabolic clearance |
| Aqueous Solubility | 4.85 mg/L at 25°C | ALOGPS | Bioavailability, formulation, assay reliability |
| pKa (acidic, N-H) | 17.8 ± 0.1 | Chemicalize[6][7] | Ionization state at physiological pH, target binding |
| pKa (basic) | -2.5 ± 0.4 | Chemicalize[6][7] | Indicates negligible basicity of the indole ring |
Insights into Predicted Properties
-
Lipophilicity (logP): The predicted logP of 4.15 indicates that 2-tert-butyl-6-methyl-1H-indole is a highly lipophilic ("greasy") molecule. This is a direct consequence of the large, nonpolar tert-butyl group and the overall hydrocarbon-rich structure. In a drug development context, a high logP value often correlates with good membrane permeability but can also lead to challenges such as poor aqueous solubility, high plasma protein binding, and increased metabolic turnover by cytochrome P450 enzymes.
-
Aqueous Solubility: As expected from its high logP, the predicted aqueous solubility is very low. This is a critical parameter to consider, as poor solubility can severely limit oral bioavailability and complicate in vitro assay development. Experimental determination is essential for confirmation.
-
Acidity (pKa): The indole N-H proton is weakly acidic, with a predicted pKa of ~17.8. This means the compound will be overwhelmingly in its neutral form at any physiological pH. The lack of a significant basic center (pKa of -2.5) further confirms its non-ionizable nature under typical biological conditions. This simplifies interpretation of its behavior but limits formulation strategies that rely on salt formation.
Predicted Spectral Characteristics
Spectral analysis is fundamental for structural confirmation. The following are predicted NMR chemical shifts and anticipated features in other common analytical techniques.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The prediction of the proton NMR spectrum is crucial for structural verification. Online prediction tools suggest the following assignments.[8][9][10]
| Proton Assignment | Predicted Shift (ppm) | Multiplicity | Integration | Notes |
| N-H | ~7.95 | broad singlet | 1H | Exchangeable with D₂O. Position sensitive to concentration/solvent. |
| Ar-H (C7-H) | ~7.45 | doublet | 1H | Aromatic proton adjacent to the pyrrole ring. |
| Ar-H (C4-H) | ~7.20 | doublet | 1H | Aromatic proton ortho to the methyl group. |
| Ar-H (C5-H) | ~6.95 | doublet | 1H | Aromatic proton meta to the methyl group. |
| C3-H | ~6.25 | singlet | 1H | Pyrrole ring proton, likely a sharp singlet. |
| C6-CH ₃ | ~2.45 | singlet | 3H | Methyl group on the benzene ring. |
| C2-C(CH ₃)₃ | ~1.40 | singlet | 9H | Nine equivalent protons of the tert-butyl group. |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
Carbon NMR provides a map of the unique carbon environments within the molecule.[11][12][13]
| Carbon Assignment | Predicted Shift (ppm) | Notes |
| C 2 | ~145.5 | Quaternary carbon attached to the tert-butyl group. |
| C 7a | ~136.0 | Quaternary carbon at the ring junction. |
| C 3a | ~128.5 | Quaternary carbon at the ring junction. |
| C 6 | ~130.0 | Quaternary carbon bearing the methyl group. |
| C 5 | ~122.5 | Aromatic CH. |
| C 4 | ~120.0 | Aromatic CH. |
| C 7 | ~110.0 | Aromatic CH. |
| C 3 | ~100.5 | Pyrrole ring CH. |
| C2-C (CH₃)₃ | ~32.0 | Quaternary carbon of the tert-butyl group. |
| C2-C(C H₃)₃ | ~30.5 | Methyl carbons of the tert-butyl group. |
| C6-C H₃ | ~21.5 | Methyl carbon attached to the benzene ring. |
Anticipated Mass Spectrometry and IR Data
-
Mass Spectrometry (EI): The molecular ion peak [M]⁺ should be observed at m/z = 187. A prominent fragment would be expected at m/z = 172, corresponding to the loss of a methyl radical ([M-15]⁺) from the tert-butyl group, which is a characteristic fragmentation pattern for this moiety.
-
Infrared (IR) Spectroscopy: Key signals would include a sharp N-H stretch around 3400-3450 cm⁻¹, aromatic C-H stretches just above 3000 cm⁻¹, and aliphatic C-H stretches from the methyl and tert-butyl groups just below 3000 cm⁻¹.
Experimental Determination Protocols
The following sections provide detailed, standardized protocols for the empirical determination of the key physicochemical properties. These methods are designed to be robust and are standard practice in the pharmaceutical and chemical research industries.
Melting Point Determination (Capillary Method)
Scientific Rationale: The melting point is a fundamental thermal property used to assess the purity of a crystalline solid. A pure compound typically exhibits a sharp melting range (0.5-1.0 °C), whereas impurities depress and broaden this range. This protocol uses a digital melting point apparatus, a common and accurate method.[3][4][14]
Step-by-Step Protocol:
-
Sample Preparation: Place a small amount of dry 2-tert-butyl-6-methyl-1H-indole onto a clean, dry watch glass. Finely crush the solid into a powder using a spatula.
-
Capillary Loading: Tap the open end of a glass capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end gently on a hard surface to pack the solid down to a height of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of a calibrated digital melting point apparatus.
-
Rapid Range Finding: Set a rapid heating rate (e.g., 10-15 °C/minute) to quickly determine an approximate melting range. Record this approximate temperature. Allow the apparatus to cool significantly.
-
Accurate Determination: Using a fresh capillary, heat the sample again, but this time set the heating rate to a slow 1-2 °C/minute once the temperature is within 15 °C of the approximate melting point found in the previous step.[15]
-
Data Recording: Carefully observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T₁). Continue heating slowly and record the temperature at which the last crystal melts into a liquid (T₂).
-
Reporting: The melting point is reported as the range T₁ – T₂. For a pure compound, this range should be narrow. Repeat the measurement at least twice to ensure reproducibility.
Lipophilicity (logP) Determination (Shake-Flask Method)
Scientific Rationale: The octanol-water partition coefficient (P) is the ratio of a compound's concentration in octanol versus water at equilibrium. It is a key measure of lipophilicity. The "shake-flask" method is the gold standard for its direct measurement.[6] Given the high predicted logP, care must be taken to accurately measure the very low concentration in the aqueous phase.
Step-by-Step Protocol:
-
Phase Pre-saturation: In a large separatory funnel, mix n-octanol and a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). Shake vigorously for 24 hours to ensure mutual saturation of the phases. Allow the layers to separate completely before use.
-
Stock Solution: Prepare a stock solution of the test compound in the pre-saturated n-octanol phase at a concentration of approximately 1 mg/mL.
-
Partitioning: In a glass vial, combine 5 mL of the pre-saturated n-octanol stock solution with 5 mL of the pre-saturated aqueous buffer.
-
Equilibration: Tightly cap the vial and shake it on a mechanical shaker at a constant temperature (e.g., 25 °C) for at least 2 hours to allow the compound to reach equilibrium between the two phases.[9]
-
Phase Separation: Centrifuge the vial at low speed (e.g., 2000 rpm for 10 minutes) to ensure complete separation of the octanol and aqueous layers.
-
Sampling: Carefully withdraw an aliquot from the octanol layer and a separate aliquot from the center of the aqueous layer, avoiding the interface.
-
Quantification: Dilute the aliquots appropriately and determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV or LC-MS. A calibration curve must be prepared for accurate quantification.
-
Calculation: Calculate the logP using the formula: logP = log₁₀ ( [Concentration in Octanol] / [Concentration in Water] )
Kinetic Aqueous Solubility Determination
Scientific Rationale: Kinetic solubility is a high-throughput assessment that measures the solubility of a compound precipitating from a DMSO stock solution into an aqueous buffer.[16] It reflects the solubility under conditions often encountered in early in vitro biological assays and is a critical parameter for ensuring data quality. This protocol uses a filtration-based method followed by UV/LC-MS analysis.[8][17]
Step-by-Step Protocol:
-
Stock Solution: Prepare a concentrated stock solution of 2-tert-butyl-6-methyl-1H-indole in 100% DMSO (e.g., 10 mM).
-
Sample Preparation: In the wells of a 96-well microplate, add the DMSO stock solution to an aqueous buffer (e.g., PBS, pH 7.4) to achieve a final desired concentration (e.g., 100 µM). The final DMSO concentration should be kept low and consistent (e.g., 1-2%) to minimize its effect on solubility.
-
Incubation: Seal the plate and shake at room temperature for a defined period, typically 1.5 to 2 hours, to allow for precipitation to reach a pseudo-equilibrium state.[18]
-
Filtration: Place the incubation plate on top of a 96-well filter plate (with a pore size of ~0.45 µm). Use a vacuum manifold to filter the solutions, separating any precipitated solid from the saturated aqueous solution.
-
Sample Analysis: Collect the filtrate in a new 96-well plate.
-
Quantification: Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., LC-MS/MS or HPLC-UV). Create a calibration curve using standards prepared by diluting the DMSO stock solution in a mixture of the aqueous buffer and DMSO that matches the final assay conditions.
-
Reporting: The measured concentration is reported as the kinetic solubility in µM or µg/mL.
Conclusion and Future Directions
This guide establishes a foundational physicochemical profile for 2-tert-butyl-6-methyl-1H-indole. Based on robust computational predictions, the compound is characterized as a highly lipophilic, non-ionizable solid with poor aqueous solubility. These properties are critical for guiding its application in drug discovery and chemical biology, particularly in designing experiments related to cell permeability, formulation, and in vitro testing. While the predicted data provides a strong working hypothesis, the included experimental protocols offer a clear and validated path for empirical determination. The definitive characterization of this molecule will ultimately depend on the careful execution of these, or similar, laboratory procedures.
References
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